3,5-Diaminobenzyl alcohol dihydrochloride
Overview
Description
“3,5-Diaminobenzyl alcohol dihydrochloride” is an organic compound with the linear formula (H2N)2C6H3CH2OH·2HCl
. It has a molecular weight of 211.09 and is used in the synthesis of various compounds .
Synthesis Analysis
This compound has been used in the synthesis of 9-anilinothiazolo[5,4-b]quinoline derivatives, potential anti-tumor agents . It has also been used in the synthesis of {3-amino-5-[(7-chloro-4-quinolyl)amino]phenyl}methanol
and luminescent lanthanide complexes consisting of a lanthanide-binding chelate and organic-based antenna molecule .
Molecular Structure Analysis
The molecular structure of “3,5-Diaminobenzyl alcohol dihydrochloride” is represented by the SMILES string Cl.Cl.Nc1cc(N)cc(CO)c1
. The InChI key for this compound is JPEQTVYJBMDSFJ-UHFFFAOYSA-N
.
Physical And Chemical Properties Analysis
“3,5-Diaminobenzyl alcohol dihydrochloride” is a solid compound . It has a melting point of over 300°C . The compound’s density is 1.3±0.1 g/cm^3 , and it has a boiling point of 389.7±27.0°C at 760 mmHg .
Scientific Research Applications
Amino Acid Intermediates in Lysine Fermentation
Tsai and Stadtman (1968) discuss the formation of 3,5-diaminohexanoate, an intermediate in lysine fermentation. This process involves the migration of amino groups in β-lysine, leading to the formation of this new amino acid. This research highlights the biochemical pathways and enzymatic reactions in lysine fermentation, potentially contributing to a better understanding of amino acid biosynthesis (Tsai & Stadtman, 1968).
Synthesis of Functionalized Pyrazine Derivatives
Daw et al. (2018) present a study on the synthesis of pyrazine derivatives using 2-amino alcohols. The research focuses on the catalytic processes to form these compounds, where 3,5-Diaminobenzyl alcohol dihydrochloride could potentially be involved as a starting material or intermediate (Daw et al., 2018).
Antifungal Activity Research
Du et al. (2021) explore the antifungal properties of benzyl alcohol derivatives. Their research includes the synthesis and testing of various compounds for potential antifungal applications. This study could incorporate 3,5-Diaminobenzyl alcohol dihydrochloride in the synthesis of these derivatives (Du et al., 2021).
Future Directions
properties
IUPAC Name |
(3,5-diaminophenyl)methanol;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2ClH/c8-6-1-5(4-10)2-7(9)3-6;;/h1-3,10H,4,8-9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEQTVYJBMDSFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)N)CO.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70182423 | |
Record name | 3,5-Diaminobenzyl alcohol dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70182423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diaminobenzyl alcohol dihydrochloride | |
CAS RN |
28150-15-4 | |
Record name | 3,5-Diaminobenzyl alcohol dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028150154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Diaminobenzyl alcohol dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70182423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-diaminobenzyl alcohol dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.411 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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